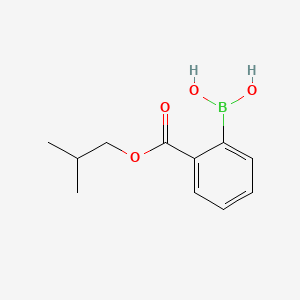

2-(Isobutoxycarbonyl)phenylboronic acid

描述

2-(Isobutoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BO4. It is a derivative of phenylboronic acid, where the phenyl group is substituted with an isobutoxycarbonyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions

2-(Isobutoxycarbonyl)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

化学反应分析

Types of Reactions

2-(Isobutoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylboronic acid derivatives.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

Catalytic Applications

Boronic acids, including 2-(Isobutoxycarbonyl)phenylboronic acid, are widely utilized as catalysts in organic reactions. They facilitate various transformations due to their ability to form reversible complexes with diols and other nucleophiles. For example, they are instrumental in the Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds from aryl halides and boronic acids.

Mechanistic Insights

The mechanism typically involves the formation of a boronate complex with the aryl halide, followed by nucleophilic attack by the organometallic reagent. The unique structure of this compound allows for enhanced reactivity compared to simpler boronic acids due to steric effects and electronic properties imparted by the isobutoxycarbonyl group .

Medicinal Chemistry

Anticancer Research

Boronic acids have been recognized for their potential as anticancer agents. This compound can serve as a bioisostere of carboxylic acids and phenolic hydroxyls, allowing it to interact with biological targets effectively. Recent studies have shown that derivatives of boronic acids can inhibit proteasomes and tyrosine kinases, which are crucial in cancer cell proliferation .

Drug Delivery Systems

In drug delivery, the ability of boronic acids to form reversible covalent bonds with diols has led to the development of smart drug delivery systems. For instance, this compound can be incorporated into polymer matrices that respond to changes in glucose levels, enabling controlled release of therapeutic agents . This property is particularly useful for targeted cancer therapies where localized drug release is desired.

Materials Science

Smart Materials Development

The incorporation of boronic acids into polymeric materials has led to the creation of stimuli-responsive systems. For example, phenylboronic acid derivatives can be used to develop hydrogels that swell or shrink in response to environmental stimuli (e.g., pH changes or glucose concentration). These materials have potential applications in biomedical fields such as tissue engineering and drug delivery .

Nanocomposites for Drug Delivery

Recent research has demonstrated that self-assembled nanocomplexes containing phenylboronic acid derivatives can effectively deliver anticancer drugs like doxorubicin. The nanocomplexes exhibit improved targeting capabilities and enhanced therapeutic efficacy compared to conventional formulations . The design of these nanocomposites often involves strategic incorporation of this compound to optimize drug release profiles.

Data Tables

| Application Area | Specific Use | Key Findings/Benefits |

|---|---|---|

| Organic Synthesis | Catalytic reactions (e.g., Suzuki coupling) | Enhanced reactivity due to steric effects from isobutoxycarbonyl group |

| Medicinal Chemistry | Anticancer agents | Inhibition of proteasomes; effective as bioisosteres |

| Drug Delivery | Smart polymer systems | Controlled release based on glucose levels; targeted delivery |

| Materials Science | Stimuli-responsive hydrogels | Swelling/shrinking behavior in response to pH/glucose |

Case Studies

- Anticancer Activity : A study explored the synthesis of boronic acid derivatives and their effects on cancer cell lines. The research indicated that this compound exhibited significant cytotoxicity against prostate cancer cells, suggesting its potential as a therapeutic agent .

- Smart Drug Delivery Systems : Research demonstrated the development of glucose-sensitive hydrogels using phenylboronic acids for insulin delivery. The results showed that these hydrogels could effectively regulate insulin release in response to blood glucose levels, highlighting their utility in diabetes management .

- Nanocomposite Formulations : A recent study reported on self-assembled nanocomplexes incorporating phenylboronic acids for doxorubicin delivery. The findings revealed that these formulations improved tumor targeting and increased therapeutic efficacy compared to free drug administration .

作用机制

The mechanism of action of 2-(Isobutoxycarbonyl)phenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

相似化合物的比较

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group.

2-Furylboronic acid: Contains a furan ring instead of a phenyl group.

4-Formylphenylboronic acid: Has a formyl group attached to the phenyl ring.

Uniqueness

2-(Isobutoxycarbonyl)phenylboronic acid is unique due to its isobutoxycarbonyl group, which provides distinct reactivity and steric properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where such properties are advantageous .

生物活性

2-(Isobutoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids, including their derivatives, are known for their ability to interact with biomolecules, which can lead to various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H15B O4

- Molecular Weight: 234.06 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property allows it to modulate the activity of enzymes and receptors through:

- Enzyme Inhibition: By binding to the active sites of enzymes, it can inhibit their function, which is particularly relevant in cancer therapies where enzyme modulation can halt tumor growth.

- Cell Adhesion Modulation: Boronic acids have been shown to enhance cell adhesion properties, which can be leveraged in drug delivery systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylboronic acid derivatives, including this compound. The following table summarizes findings from various research articles regarding its antiproliferative effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A2780 (Ovarian Cancer) | 5.6 | Induces apoptosis via caspase activation | |

| MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest at G2/M phase | |

| Vero Cells (Normal) | >50 | Low toxicity observed |

The studies indicate that this compound exhibits significant antiproliferative activity across various cancer cell lines while maintaining a relatively low toxicity profile against normal cells.

Apoptosis Induction

In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, the activation of caspase-3 was prominently observed in treated A2780 cells, confirming its role as a pro-apoptotic agent.

Study on Insulin Modification

A notable study involved modifying insulin with phenylboronic acid derivatives to enhance its glucose-lowering activity. The modified insulin exhibited prolonged action in diabetic models compared to native insulin, suggesting that the boronic acid moiety can enhance drug efficacy through improved interaction with sugar chains on cell surfaces .

Antiproliferative Studies

In another investigation focused on the structure-activity relationship of phenylboronic acids, it was found that specific substitutions on the phenyl ring significantly influenced their antiproliferative effects against various cancer types. This study emphasized the importance of chemical modifications in enhancing biological activity and specificity .

属性

IUPAC Name |

[2-(2-methylpropoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-8(2)7-16-11(13)9-5-3-4-6-10(9)12(14)15/h3-6,8,14-15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKVMNDRMPRPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681625 | |

| Record name | {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-85-3 | |

| Record name | Benzoic acid, 2-orono-, 1-(2-methylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。